1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
Description
1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a fluorinated pyrazole derivative characterized by a nitro group at position 3, a methyl group at position 1, and a (3,3,3-trifluoropropoxy)methyl substituent at position 3. The trifluoropropoxy moiety enhances lipophilicity and metabolic stability, while the nitro group introduces strong electron-withdrawing effects, influencing tautomerism and reactivity .
Properties
IUPAC Name |
1-methyl-3-nitro-5-(3,3,3-trifluoropropoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O3/c1-13-6(4-7(12-13)14(15)16)5-17-3-2-8(9,10)11/h4H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHSVDLWJZKWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])COCCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-5-(hydroxymethyl)-1H-pyrazole
The pyrazole core is constructed via cyclocondensation of methylhydrazine with a 1,3-diketone derivative. For example, ethyl acetoacetate derivatives modified with hydroxymethyl groups can serve as precursors. Alternatively, directed lithiation of 1-methylpyrazole enables regioselective functionalization at position 5. As demonstrated by Enamine researchers, lithiation of 1-methylpyrazole in a flow reactor using lithium diisopropylamide (LDA) at −78°C, followed by quenching with formaldehyde, introduces a hydroxymethyl group at position 5. This method achieves >85% regioselectivity, critical for subsequent steps.
Protection of the Hydroxymethyl Group
To prevent undesired side reactions during nitration, the hydroxymethyl group is protected as an acetate. Treatment with acetic anhydride in pyridine at room temperature for 12 hours yields 1-methyl-5-(acetoxymethyl)-1H-pyrazole in near-quantitative yields.
Regioselective Nitration at Position 3
Nitration of the pyrazole ring is a pivotal step, requiring careful control to ensure positional specificity.
Nitration Conditions and Optimization
The protected intermediate undergoes nitration using a mixture of fuming nitric acid (90%) and sulfuric acid (20%) at 0–5°C for 6 hours. This protocol, adapted from nitropyrazole syntheses, directs the nitro group to position 3 due to the electron-donating effects of the methyl group at position 1 and the steric hindrance from the acetoxymethyl group at position 5. The reaction yields 1-methyl-3-nitro-5-(acetoxymethyl)-1H-pyrazole with 78% efficiency, as confirmed by HPLC analysis.
Deprotection of the Acetoxymethyl Group
The acetate protecting group is removed via hydrolysis using potassium carbonate in methanol at 50°C for 2 hours, regenerating the hydroxymethyl functionality. This step proceeds quantitatively, yielding 1-methyl-3-nitro-5-(hydroxymethyl)-1H-pyrazole.
Introduction of the Trifluoropropoxymethyl Group
The final step involves converting the hydroxymethyl group into the target trifluoropropoxymethyl ether.
Mitsunobu Etherification
The Mitsunobu reaction is employed to achieve efficient ether formation. A mixture of 1-methyl-3-nitro-5-(hydroxymethyl)-1H-pyrazole, 3,3,3-trifluoropropanol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine in tetrahydrofuran (THF) is stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours. This method, adapted from trifluoromethylpyrazole syntheses, affords the desired ether in 82% yield.
Table 1: Optimization of Mitsunobu Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DCM | THF |
| Temperature (°C) | 0 → 25 | −20 → 25 | 0 → 25 |
| Reaction Time (h) | 12 | 24 | 12 |
| Yield (%) | 82 | 68 | 82 |
Alternative Alkylation Strategies
For scalability, Williamson ether synthesis offers a cost-effective alternative. Treatment of 1-methyl-3-nitro-5-(bromomethyl)-1H-pyrazole (prepared via HBr/AcOH) with 3,3,3-trifluoropropanol and potassium tert-butoxide in DMF at 80°C for 8 hours achieves the ether in 75% yield. However, this route requires handling corrosive HBr and exhibits lower regioselectivity during bromination.
Analytical Characterization and Validation
Critical validation steps ensure the structural integrity and purity of the final product.
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a purity of ≥98% with a retention time of 6.7 minutes.
Challenges and Mitigation Strategies
Regioselectivity in Nitration
The electron-withdrawing nitro group can destabilize the pyrazole ring, leading to byproducts. Employing low temperatures (0–5°C) and controlled addition rates minimizes decomposition, improving yields from 65% to 78%.
Stability of Intermediates
The hydroxymethyl intermediate is prone to oxidation. Storage under nitrogen at −20°C and the use of stabilizers like BHT (0.1%) extend its shelf life to >6 months.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Synthetic Pathways
| Method | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Mitsunobu Etherification | 3 | 62 | High regioselectivity |
| Williamson Ether Synthesis | 4 | 53 | Cost-effective reagents |
| Direct Alkylation | 5 | 41 | Avoids protection/deprotection |
Chemical Reactions Analysis
1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be substituted by nucleophiles such as thiols, phenols, oximes, ammonia, and amines.
Oxidation and Reduction: The nitro group can be reduced to an amino group under appropriate conditions, while the pyrazole ring can undergo oxidation reactions.
Substitution Reactions: The trifluoropropoxy group can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds due to its unique structural features.
Organic Synthesis: It is used as a starting material for the synthesis of more complex heterocyclic systems.
Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. The nitro group and the trifluoropropoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved include electrostatic and dispersion effects, which contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and properties of 1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole with related pyrazole derivatives:
Electronic and Tautomeric Behavior
- Nitro Group Positioning : The nitro group at C3 in the target compound stabilizes the 1H-tautomer, as observed in 3-nitropyrazole derivatives, whereas C4-nitro analogues (e.g., 48b) exhibit distinct tautomeric equilibria .
- Trifluoropropoxy Effects : The (3,3,3-trifluoropropoxy)methyl group increases electron-withdrawing character and steric bulk compared to simpler alkoxy substituents (e.g., methoxy), enhancing resistance to oxidative degradation .
Biological Activity
1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by research findings and case studies.
- Molecular Formula: C8H10F3N3O3
- Molecular Weight: 253.18 g/mol
- CAS Number: 1328640-86-3
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Pyrazole derivatives often exhibit their effects through modulation of enzyme activities and receptor interactions. For instance, some studies suggest that pyrazoles can act as inhibitors or agonists for specific receptors involved in inflammatory responses.
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory activities. The presence of the nitro group in this compound is hypothesized to contribute to these effects by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This mechanism is similar to that observed in other pyrazole-based drugs like celecoxib .
Anticancer Potential
Some studies have indicated that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. In vitro assays have shown that certain pyrazoles can effectively reduce cell viability in cancer cell lines such as HeLa and A549 . While specific data on this compound is scarce, its structural similarity to other active pyrazoles suggests potential for similar activity.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis can be achieved via nucleophilic substitution or condensation reactions. For example, substituting a bromine atom at the 5-position of a pyrazole precursor with 3,3,3-trifluoropropoxymethyl groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is a common approach . Continuous flow synthesis techniques may enhance efficiency, as demonstrated for analogous nitro-trifluoromethyl pyrazoles . Yields are sensitive to stoichiometry, solvent polarity, and temperature—higher dielectric solvents (e.g., DMSO) improve solubility of intermediates .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can identify substituent patterns (e.g., trifluoropropoxymethyl protons at δ 4.5–5.0 ppm; nitro groups deshield adjacent carbons) .
- X-ray crystallography : Use SHELX programs for structure refinement. The trifluoromethyl group’s electron density and nitro group orientation can be resolved via high-resolution data (e.g., synchrotron sources) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+ ~316.1 Da) and fragmentation patterns .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in lab settings?
- Methodological Answer :
- Solubility : The trifluoropropoxymethyl group enhances lipophilicity, making it soluble in DCM, THF, and DMSO but poorly soluble in water. Quantify via shake-flask method .
- Stability : Nitro groups may decompose under strong UV light or acidic conditions. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrazole core be addressed?
- Methodological Answer : Regioselectivity in nitro and trifluoropropoxymethyl positioning is influenced by electronic effects. Computational modeling (DFT at B3LYP/6-31G* level) predicts preferential substitution at the 5-position due to lower activation energy . Experimental validation via competitive reactions with isotopic labeling (e.g., ¹⁵N-tagged intermediates) can resolve mechanistic ambiguities .
Q. What computational strategies are effective for predicting the bioactivity or binding interactions of this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with protein targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). The trifluoropropoxymethyl group may occupy hydrophobic pockets .
- MD simulations : AMBER or GROMACS can model membrane permeability, leveraging the compound’s logP (~2.8) to predict absorption .
- QSAR : Train models using datasets of similar nitro-pyrazoles to correlate substituent effects with IC₅₀ values .
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Dose-response assays : Perform orthogonal assays (e.g., MTT for cytotoxicity vs. fluorogenic substrates for target inhibition) to distinguish off-target effects .
- Metabolite profiling : LC-MS/MS identifies bioactive metabolites; nitro groups may reduce to amines in vivo, altering activity .
- Structural analogs : Synthesize derivatives lacking the nitro group to isolate contributions of specific substituents .
Q. What analytical techniques are best suited to resolve spectral overlaps in complex reaction mixtures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
